molecular formula C7H7BrN2O2 B2476411 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione CAS No. 2460748-80-3

4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione

Cat. No. B2476411
CAS RN: 2460748-80-3
M. Wt: 231.049
InChI Key: BOMMSMODWXBRDT-UHFFFAOYSA-N
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Description

“4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound yielded a 71% yield as a yellow solid .

Scientific Research Applications

Novel Synthesis Methods

A study outlines a cascade reaction sequence that leads to the synthesis of 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones, showcasing a novel method for producing small molecules that could have pharmaceutical relevance. This process includes alkylation, followed by condensation, elimination, and oxidation steps to afford the described molecules, representing an innovative pathway to this class of compounds (Gao et al., 2007).

Antimicrobial Properties

Another study investigates the synthesis and antimicrobial evaluation of novel spiro derivatives, including those derived from pyrrolopyrimidine structures. The research highlights the potential of these compounds in developing new antimicrobial agents, with some synthesized compounds showing moderate activities against investigated species (Faty et al., 2015).

Material Science Applications

Research into the properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors reveals promising p-channel charge transport performance, indicating potential applications in organic electronics. The study demonstrates the use of these polymers in organic thin-film transistors, showing hole mobility up to 0.013 cm²/V·s (Guo et al., 2014).

Synthetic Methodologies for Alkaloid Production

A paper details the selective palladium-mediated functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine for synthesizing natural alkaloid variolin B and deoxyvariolin B. This research underscores the versatility of pyrrolopyrimidine derivatives in complex natural product synthesis, highlighting advanced synthetic strategies for producing biologically active compounds (Baeza et al., 2010).

Luminescent Polymers

The development of photoluminescent conjugated polymers incorporating pyrrolopyrimidine units demonstrates their utility in electronic applications due to their strong fluorescence and higher photochemical stability compared to saturated polymers. This application is particularly relevant in the context of developing new materials for optoelectronic devices (Beyerlein & Tieke, 2000).

properties

IUPAC Name

4-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-5-4-2-1-3-10(4)7(12)9-6(5)11/h1-3H2,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMMSMODWXBRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC(=O)N2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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